2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
2-[1-(4-methylpiperazin-1-yl)ethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(19-9-7-18(2)8-10-19)14-16-13-6-4-3-5-12(13)15(20)17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDSAKNIYXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2.1. Cyclization of Anthranilic Acid Derivatives
One common method involves the direct cyclization of anthranilic acid derivatives with formic acid or its derivatives. For example, heating anthranilic acid with excess formamide at 120°C yields quinazolin-4(3H)-one .
2.2. Base-Promoted SNAr Reaction
Another approach is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization. This method is transition-metal-free and can be used to synthesize quinazolin-4-ones efficiently .
Chemical Reactions of Quinazolinones
Quinazolinones can undergo various chemical transformations, including oxidation, substitution reactions, and cyclization with other compounds.
3.1. Oxidation Reactions
Quinazolinones can be oxidized to form N-oxides, although this often results in low yields of the desired product due to preferential oxidation at the N-1 position .
3.2. Substitution Reactions
Substitution reactions can modify the quinazolinone ring at positions 2 and 3, introducing various functional groups to enhance biological activity .
3.3. Cyclization Reactions
Quinazolinones can undergo cyclization with other compounds to form fused heterocycles, such as pyrazoloquinazolinones and triazoloquinazolinones .
Biological Activities of Quinazolinones
Quinazolinones exhibit a range of biological activities, including anticancer, anticonvulsant, and antibacterial effects. They can act as inhibitors of tyrosine kinases and dihydrofolate reductase .
4.1. Anticancer Activity
Quinazolinone derivatives have shown potent inhibitory activity against various tyrosine kinases, such as CDK2, HER2, EGFR, and VEGFR2 .
4.2. Anticonvulsant Activity
Some quinazolinone derivatives have been synthesized and tested for anticonvulsant activity, showing promising results .
4.3. Antibacterial Activity
Quinazolinones have been explored for their antibacterial properties, with certain derivatives exhibiting activity against methicillin-resistant bacteria .
Data Tables
Due to the lack of specific data on 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone, the following table summarizes general trends in quinazolinone synthesis and biological activities:
| Synthesis Method | Conditions | Yield |
|---|---|---|
| Cyclization with Formamide | 120°C, excess formamide | High |
| Base-Promoted SNAr | Cs2CO3, DMSO, 135°C | 70% |
| Biological Activity | Target | IC50/Activity |
|---|---|---|
| Anticancer (CDK2 inhibition) | CDK2 | 0.173 ± 0.012 µM |
| Anticonvulsant | Various models | Promising results |
| Antibacterial | Methicillin-resistant bacteria | Variable MIC |
These tables illustrate the versatility of quinazolinone synthesis and their diverse biological activities, which can guide further research into compounds like this compound.
Scientific Research Applications
Synthesis of Quinazolinone Derivatives
The synthesis of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone can be achieved through various methods, often involving the reaction of 2-aminobenzamides with orthoesters in the presence of acid catalysts. Recent studies have shown that this approach can yield high-purity products with significant biological activity. For instance, quinazolin-4(3H)-ones have been synthesized efficiently using inexpensive starting materials, showcasing their utility in pharmaceutical development .
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit substantial antitumor properties. For example, novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. Compounds from this series demonstrated mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil and gefitinib, indicating their potential as effective antitumor agents .
Cholinesterase Inhibition
Another significant application of quinazolinone derivatives is their role as inhibitors of cholinesterases. Studies have reported that certain derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's . The design of these inhibitors often focuses on optimizing the structural features to enhance binding affinity and selectivity.
Anti-inflammatory Properties
Quinazolinone derivatives have also been investigated for their anti-inflammatory activities. A variety of synthesized compounds have shown promising results in reducing inflammation in animal models. The structural modifications at specific positions on the quinazolinone scaffold can significantly influence their pharmacological profiles .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Researchers have conducted extensive SAR studies to identify key structural features that contribute to biological activity. For instance, modifications at the C-2 and C-3 positions have been shown to enhance analgesic and anti-inflammatory properties while minimizing side effects .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
| Study | Findings | Application |
|---|---|---|
| Study A | Synthesized new derivatives with high GI50 values against cancer cell lines | Antitumor agent |
| Study B | Developed inhibitors with nanomolar range AChE/BChE inhibition | Neurodegenerative disease treatment |
| Study C | Evaluated anti-inflammatory effects in vivo with significant reduction in inflammation | Pain management |
Mechanism of Action
The mechanism of action of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. The compound’s quinazolinone core allows it to bind to various targets, including DNA and proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Mechanistic Specificity: The 4-methylpiperazinoethyl group in this compound enhances its ability to inhibit system xc⁻ (a cystine/glutamate antiporter), a key mechanism in erastin-induced ferroptosis . This distinguishes it from analogs like 2-methyl- or 2-phenylquinazolinones, which lack piperazine-related targeting.
Antifungal Activity :
- UR-9825 demonstrates superior in vitro antifungal activity compared to fluconazole and itraconazole, attributed to its 7-Cl substitution and triazole side chain . In contrast, the target compound’s piperazine moiety is more relevant to cancer biology than antimicrobial action.
Toxicity Profiles: Substitutions significantly influence toxicity. For example, 7-butoxy-3-(2-diethylaminoethyl)-4(3H)-quinazolinone oxalate exhibits high acute toxicity (LD₅₀ = 46 mg/kg, mouse IV) , whereas the pyridinyl-substituted analog shows lower toxicity (LD₅₀ = 562 mg/kg, mouse IP) . The target compound’s toxicity remains unquantified but is inferred to be moderate based on its use in in vitro studies.
Synthetic Accessibility: The synthesis of this compound involves multi-step reactions, including condensation of anthranilic acid derivatives with piperazine-containing reagents . This contrasts with triazole-containing derivatives, which often require click chemistry or cycloaddition .
Structure-Activity Relationships (SAR)
- C2 Substitutions : Piperazine or triazole groups enhance target specificity (e.g., ferroptosis induction or antifungal activity), while alkyl/aryl groups (e.g., methyl, phenyl) broaden pharmacological spectra (analgesic, anti-inflammatory) .
- C3 Modifications: Bulky substituents (e.g., diethylaminoethyl) increase metabolic stability but may elevate toxicity .
- C7 Halogenation : Chlorine at C7 (as in UR-9825) improves antifungal potency and pharmacokinetics .
Biological Activity
The compound 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The structure of this compound can be analyzed through its molecular framework, which combines a quinazolinone core with a piperazine moiety. The synthesis typically involves multi-step reactions that modify the quinazolinone scaffold to enhance its biological properties.
Antimicrobial Activity
Quinazolinones, including our compound of interest, have shown significant antimicrobial activity. In particular, derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, structural modifications in quinazolinones have led to enhanced binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding results in increased efficacy against resistant strains .
| Compound | Activity Against MRSA | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibits PBP2a, enhancing β-lactam activity |
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from quinazolinones have demonstrated potency against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as anticancer agents .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| PC3 | A3 | 10 |
| MCF-7 | A3 | 10 |
| HT-29 | A3 | 12 |
Analgesic and Anti-inflammatory Activities
The analgesic properties of quinazolinones have been widely studied. Modifications at various positions on the quinazolinone ring can significantly alter their analgesic efficacy. For instance, compounds with aliphatic substituents at the N-3 position generally exhibit higher analgesic activity compared to those with aryl groups .
| Modification | Analgesic Activity (%) at 20 mg/kg |
|---|---|
| Aliphatic N-3 | 73 ± 1.49 |
| Aryl N-3 | 55 ± 0.36 |
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves several pathways:
- Inhibition of PBPs : By binding to PBPs, the compound disrupts bacterial cell wall synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, quinazolinones can trigger apoptotic pathways, leading to reduced cell viability.
- Anti-inflammatory Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain perception.
Case Studies
Several studies have documented the therapeutic potential of quinazolinone derivatives:
- Study on MRSA : A novel quinazolinone derivative was found to synergize with piperacillin-tazobactam against MRSA in vitro and in vivo, indicating a promising approach for treating resistant infections .
- Cytotoxicity Assay : Quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects across multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone, and how are intermediates characterized?
- Answer : A standard approach involves coupling 4(3H)-quinazolinone with ethyl chloroacetate in dried acetone under reflux with K₂CO₃ as a base, yielding intermediates like 3-(ethoxycarbonylmethyl)-4-quinazolinone (86% yield). Recrystallization from ethanol-water (90:10) ensures purity . For the piperazine moiety, alkylation or nucleophilic substitution with 4-methylpiperazine is typical. Characterization relies on melting points, NMR, and X-ray crystallography (e.g., single-crystal studies confirm substituent geometry) .
Q. How do substituents at the 2- and 3-positions of the quinazolinone core influence biological activity?
- Answer : Substituents like phenyl, benzothiazole, or indazole at the 3-position enhance antiproliferative and antimicrobial activities. For example, 3-indazolyl derivatives show improved activity over methyl/ethyl analogs due to increased π-π stacking and hydrogen bonding . At the 2-position, bulky groups (e.g., trifluoromethoxy phenyl) improve metabolic stability and receptor affinity . Structure-activity relationship (SAR) studies require systematic substitution and bioassays (e.g., MTT for cytotoxicity) .
Q. What spectroscopic methods are critical for characterizing quinazolinone derivatives?
- Answer :
- NMR : Distinguishes between keto and enol tautomers via chemical shifts (δ 10-12 ppm for NH protons).
- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., Z/E configurations in imine linkages) .
- MS/HPLC : Validates molecular weight and purity, especially for electrochemical synthesis byproducts .
Advanced Research Questions
Q. How can electrochemical methods be optimized for synthesizing quinazolinone derivatives?
- Answer : Electrochemical oxidative cyclization of 2-aminobenzamides in undivided cells (Al/C electrodes, acetic acid electrolyte) achieves 70-90% yields at room temperature. Key parameters include current density (5-10 mA/cm²) and reaction time (4-6 hours). This method avoids transition metals and high temperatures, critical for scalability . For dual C(sp³)–H amination, controlled voltage (1.5-2.0 V) enables selective imidazo-fused quinazolinone formation .
Q. How to resolve contradictions in reported biological activities of quinazolinone derivatives?
- Answer : Discrepancies (e.g., variable IC₅₀ values in antiproliferative assays) arise from assay conditions (cell lines, serum concentration) or substituent stereochemistry. Mitigation strategies:
- Standardized protocols : Use common cell lines (e.g., MCF-7, HeLa) and controls like Erastin (a ferroptosis inducer with quinazolinone backbone) .
- Enantiomer separation : Chiral HPLC or crystallization to isolate active stereoisomers .
Q. What experimental designs are optimal for studying substituent effects on pharmacokinetics?
- Answer :
- LogP measurements : Shake-flask method to assess lipophilicity of 4-methylpiperazine vs. morpholine substituents .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4 inhibition studies).
- In vivo PK : Radiolabeled compounds (³H/¹⁴C) tracked via LC-MS in rodent models .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low quinazolinone purity, and how is this addressed?
- Answer : Side reactions (e.g., over-alkylation of piperazine) occur under prolonged reflux. Solutions:
- Stepwise synthesis : Isolate intermediates (e.g., 3-(ethoxycarbonylmethyl)-4-quinazolinone) before piperazine coupling .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing degradation .
Q. How to validate the role of the 4-methylpiperazinoethyl group in target binding?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
